3-amino-N-(4-methylphenyl)propanamide

Catalog No.
S2664676
CAS No.
515131-50-7
M.F
C10H14N2O
M. Wt
178.235
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-N-(4-methylphenyl)propanamide

CAS Number

515131-50-7

Product Name

3-amino-N-(4-methylphenyl)propanamide

IUPAC Name

3-amino-N-(4-methylphenyl)propanamide

Molecular Formula

C10H14N2O

Molecular Weight

178.235

InChI

InChI=1S/C10H14N2O/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13)

InChI Key

MCBHIQWJVMYWPW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCN

Solubility

not available

Further Exploration:

Here are some suggestions for further exploration:

  • Chemical Suppliers: Some chemical suppliers, like Santa Cruz Biotechnology, offer the compound for purchase, often mentioning its use in "proteomics research applications" . While not specific, it suggests the potential use in studying protein structure and function.
  • Patent Search: Searching for patents mentioning 3-amino-N-(4-methylphenyl)propanamide might reveal potential applications or intended uses, although patents themselves are not scientific publications and should be interpreted with caution.
  • Scientific Literature Databases: Expanding the search to related compounds or functional groups within scientific literature databases might lead to indirectly relevant research that can provide context or inspire further investigation.

3-amino-N-(4-methylphenyl)propanamide, also known by its chemical formula C10H14N2O, is an organic compound that features a propanamide backbone with an amino group and a methyl-substituted phenyl ring. This compound is notable for its potential applications in organic synthesis and biological research due to its functional groups, which allow for various chemical transformations and interactions with biological targets.

There is no current information available on the specific mechanism of action of 3-amino-N-(4-methylphenyl)propanamide.

  • Wear gloves and eye protection when handling.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated area.

The chemical reactivity of 3-amino-N-(4-methylphenyl)propanamide is influenced by its functional groups. Key types of reactions include:

  • Oxidation: The amino group can be oxidized to form nitro derivatives using reagents like potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: The carbonyl group can be reduced to corresponding alcohols using lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions highlight the versatility of the compound in synthetic chemistry and its potential utility in developing more complex molecules.

3-amino-N-(4-methylphenyl)propanamide exhibits significant biological activity, particularly in enzyme interactions and protein modifications. The amino group allows for hydrogen bonding and ionic interactions with active sites on enzymes or receptors, potentially influencing their activity. This characteristic makes the compound a valuable tool in biochemical studies aimed at understanding enzyme mechanisms and protein function.

The synthesis of 3-amino-N-(4-methylphenyl)propanamide typically involves the reaction of 3-amino-4-methylbenzoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an acyl chloride intermediate, which subsequently reacts with the amino group to yield the final product.

In industrial settings, this synthesis may be scaled up, optimizing conditions for yield and purity through techniques like recrystallization or chromatography to meet industrial standards .

This compound has various applications across different fields:

  • Organic Synthesis: It serves as a building block for more complex organic compounds.
  • Biological Research: Used to investigate enzyme interactions and protein modifications.
  • Industrial Chemistry: Employed in producing specialty chemicals and materials.

These applications underline its importance in both academic research and industrial contexts.

Studies on 3-amino-N-(4-methylphenyl)propanamide have focused on its interactions with various biological targets. The compound's amino group facilitates binding to enzyme active sites, influencing their catalytic activity. Such interaction studies are crucial for understanding how modifications to this compound can enhance or inhibit biological processes.

Several compounds share structural similarities with 3-amino-N-(4-methylphenyl)propanamide. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
N-(3-Amino-4-methylphenyl)benzamideC10H12N2OContains a benzamide structure; used in drug design.
4-Methylbenzoic acidC9H10O2A simpler carboxylic acid; precursor for amide formation.
N-(4-Methylphenyl)propanamideC10H13NLacks the amino group; less reactive than the target compound.

The uniqueness of 3-amino-N-(4-methylphenyl)propanamide lies in its specific combination of functional groups that allow for diverse

XLogP3

1.2

Dates

Modify: 2023-08-16

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